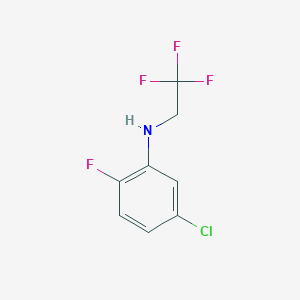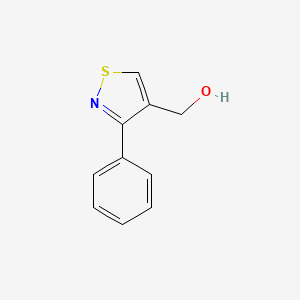
(3-Phenyl-1,2-thiazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Phenyl-1,2-thiazol-4-yl)methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a phenyl group attached to the thiazole ring, which is further connected to a methanol group. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-1,2-thiazol-4-yl)methanol typically involves the reaction of 2-aminothiophenol with α-haloketones under basic conditionsOne common method involves the use of potassium hydroxide in ethanol as a base, with the reaction mixture being stirred at room temperature .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with the use of continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
(3-Phenyl-1,2-thiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products Formed
Oxidation: Formation of (3-Phenyl-1,2-thiazol-4-yl)aldehyde or (3-Phenyl-1,2-thiazol-4-yl)carboxylic acid.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used
科学的研究の応用
(3-Phenyl-1,2-thiazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of (3-Phenyl-1,2-thiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents. Additionally, the phenyl group can enhance the compound’s binding affinity to specific targets, increasing its potency .
類似化合物との比較
Similar Compounds
- (2-Phenyl-1,3-thiazol-4-yl)methanol
- (4-Phenyl-1,3-thiazol-2-yl)methanol
- (2-Phenyl-1,2-thiazol-4-yl)methanol
Uniqueness
(3-Phenyl-1,2-thiazol-4-yl)methanol is unique due to its specific substitution pattern on the thiazole ring. The position of the phenyl and methanol groups can significantly influence the compound’s chemical reactivity and biological activity. Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
特性
分子式 |
C10H9NOS |
|---|---|
分子量 |
191.25 g/mol |
IUPAC名 |
(3-phenyl-1,2-thiazol-4-yl)methanol |
InChI |
InChI=1S/C10H9NOS/c12-6-9-7-13-11-10(9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 |
InChIキー |
GYEMMXZJBOCJNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NSC=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


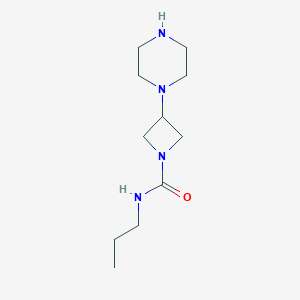
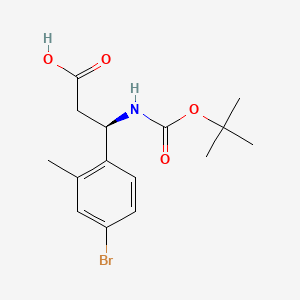
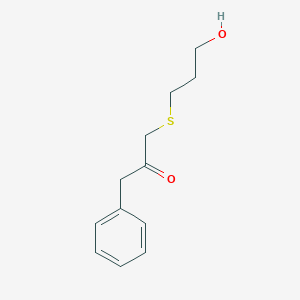
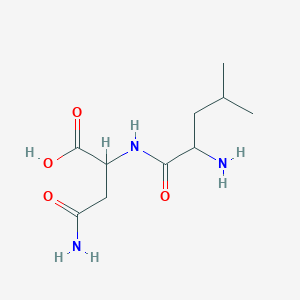


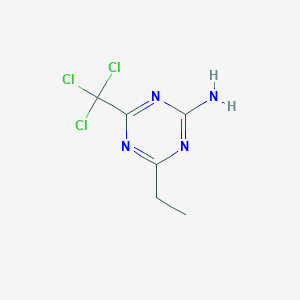
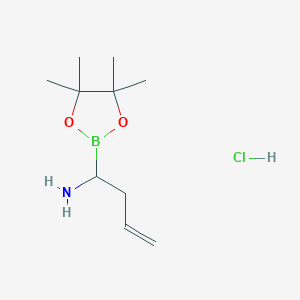

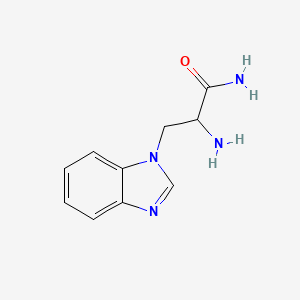
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B15325911.png)


